molecular formula C8H8ClF2N B3048735 4,7-difluoro-2,3-dihydro-1H-indole hydrochloride CAS No. 1803610-33-4

4,7-difluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No. B3048735
CAS RN: 1803610-33-4
M. Wt: 191.60
InChI Key: GZNNAIFVAIWJGY-UHFFFAOYSA-N
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Description

“4,7-difluoro-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the CAS Number: 1803610-33-4 . It has a molecular weight of 191.61 and its IUPAC name is 4,7-difluoroindoline hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7F2N.ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;/h1-2,11H,3-4H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature .

Scientific Research Applications

DFHBI has been widely used in scientific research due to its unique properties. One of the most common applications of DFHBI is in the detection of RNA aptamers. DFHBI can bind to RNA aptamers and produce a fluorescent signal, which can be detected using fluorescence microscopy or flow cytometry. This property of DFHBI has been used to study RNA aptamer function and structure, as well as to develop RNA-based biosensors.
DFHBI has also been used in the study of RNA-protein interactions. DFHBI can bind to RNA-binding proteins and produce a fluorescent signal, which can be used to study the localization and dynamics of RNA-protein complexes in cells. This property of DFHBI has been used to study the function of RNA-binding proteins in various cellular processes, including RNA splicing, translation, and degradation.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 4,7-difluoro-2,3-dihydro-1H-indole hydrochloride may also interact with multiple targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

The advantages of using DFHBI in lab experiments include its high sensitivity and specificity for RNA aptamers and RNA-binding proteins, its ease of use, and its compatibility with various imaging techniques. However, DFHBI has some limitations, including its limited solubility in aqueous solutions, its potential interference with other fluorescent probes, and its potential toxicity in some cell types.

Future Directions

There are several future directions for the study of 4,7-difluoro-2,3-dihydro-1H-indole hydrochloride. One direction is the development of new DFHBI derivatives with improved properties, such as higher solubility, increased sensitivity, and reduced toxicity. Another direction is the application of DFHBI in the study of RNA-protein interactions in vivo, using animal models or human cells. Finally, DFHBI may have potential applications in the development of RNA-based therapeutics, such as RNA aptamers or RNA interference molecules.

Safety and Hazards

The safety information pictograms for “4,7-difluoro-2,3-dihydro-1H-indole hydrochloride” indicate a GHS07 signal word warning . For more detailed safety and hazard information, you can refer to the MSDS provided by Sigma-Aldrich .

properties

IUPAC Name

4,7-difluoro-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N.ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;/h1-2,11H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNNAIFVAIWJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C21)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803610-33-4
Record name 1H-Indole, 4,7-difluoro-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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